

6-Bromocinnoline CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Bromocinnoline

Cat. No.: B1338702

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Technical Guide: 6-Bromoquinoline

Disclaimer: Initial searches for "6-Bromocinnoline" did not yield specific results. The following technical guide pertains to the closely related and well-documented compound, 6-Bromoquinoline.

This technical guide provides a comprehensive overview of 6-Bromoquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical properties, detailed experimental protocols for its synthesis, and key quantitative data.

Core Data Summary

6-Bromoquinoline is a valuable intermediate in the synthesis of various pharmacologically active molecules.^[1] Its physical and chemical properties are crucial for its application in further chemical modifications.

Physicochemical Properties of 6-Bromoquinoline

Property	Value	Reference
CAS Number	5332-25-2	[2][3][4][5][6][7]
Molecular Formula	C ₉ H ₆ BrN	[2][3][5][6][7]
Molecular Weight	208.05 g/mol	[2][3]
Appearance	Light yellow to brown liquid/solid	[2]
Melting Point	19 °C	[4]
Boiling Point	116 °C at 6 mmHg	[2][4]
Density	1.538 g/mL at 25 °C	[2][4]
Refractive Index	n ₂₀ /D 1.663	[2][4]
Solubility	Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.	[2]

Synthesis of 6-Bromoquinoline

The Skraup reaction is a classic and effective method for the synthesis of quinolines. For 6-Bromoquinoline, this involves the reaction of p-bromoaniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[1][8]

Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline

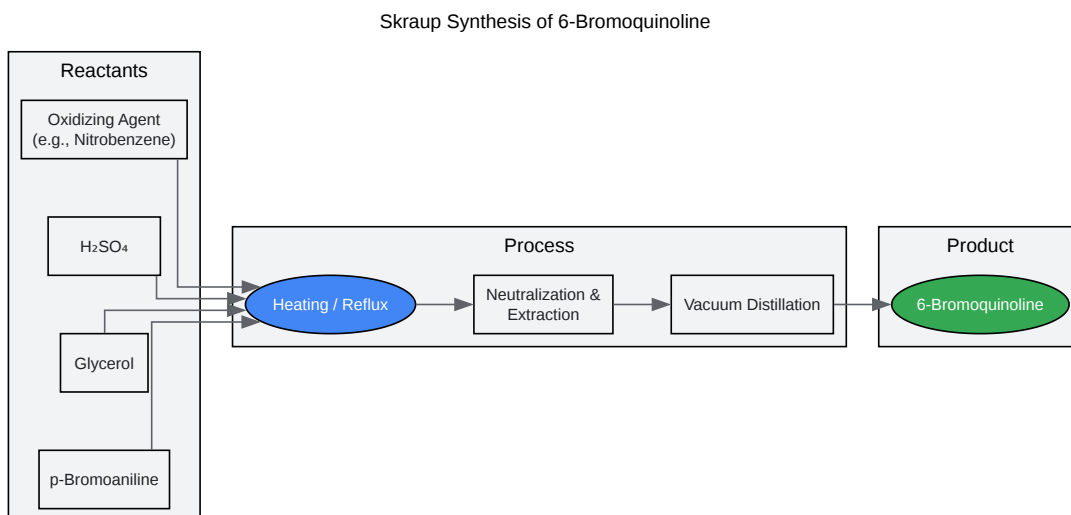
Materials:

- p-Bromoaniline
- Glycerol
- Nitrobenzene (or other suitable oxidizing agent)
- Concentrated Sulfuric Acid

- Iron(II) sulfate (optional, as a moderator)
- Sodium hydroxide solution (for neutralization)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a fume hood, carefully add concentrated sulfuric acid to a flask containing p-bromoaniline and glycerol. Iron(II) sulfate can be added to moderate the reaction.
- Slowly heat the mixture. The reaction is exothermic and requires careful temperature control.
- Add the oxidizing agent (e.g., nitrobenzene) portion-wise to maintain a steady reaction rate.
- After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.[\[1\]](#)
- Cool the reaction mixture and cautiously pour it into a large volume of water.
- Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 5-6. This will precipitate the crude product and iron salts.[\[8\]](#)
- Filter the solid waste and extract the aqueous layer with ethyl acetate.
- Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation, and purify the crude 6-Bromoquinoline by vacuum distillation to obtain a light yellow, viscous liquid.[\[8\]](#)



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Caption: Workflow for the Skraup synthesis of 6-Bromoquinoline.

Further Functionalization: Nitration of 6-Bromoquinoline

6-Bromoquinoline can be further functionalized, for instance, through nitration to produce 6-bromo-5-nitroquinoline. This derivative is a precursor for various other substituted quinolines.[9]

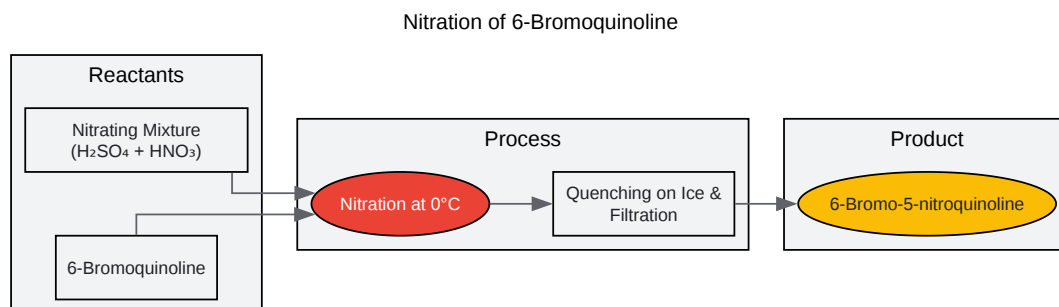
Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

Materials:

- 6-Bromoquinoline
- Concentrated Sulfuric Acid
- Concentrated Nitric Acid
- Ice

Procedure:

- Dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid in a round-bottom flask.[\[9\]](#)
- Cool the solution to -5 °C in a salt-ice bath.[\[9\]](#)
- In a separate flask, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid, and cool this mixture to -5 °C.[\[9\]](#)
- While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0 °C.
- After the addition, continue stirring the reaction mixture at 0 °C for a specified period.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Isolate the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry the product.



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Caption: Workflow for the nitration of 6-Bromoquinoline.

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